molecular formula C10H6ClNO2 B1592198 2-Chloroquinoline-8-carboxylic acid CAS No. 1092287-54-1

2-Chloroquinoline-8-carboxylic acid

Cat. No. B1592198
Key on ui cas rn: 1092287-54-1
M. Wt: 207.61 g/mol
InChI Key: MDJCCDPEWOWYIJ-UHFFFAOYSA-N
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Patent
US09394297B2

Procedure details

nBuLi (2.2M in hexanes; 7.50 ml, 16.49 mmol) was added dropwise over 2 min to a solution of 8-bromo-2-chloroquinoline (4.00 g, 16.49 mmol, Biofine International, Inc., Vancouver, BC) in THF (82 ml) at −78° C. The resulting mixture was stirred at −78° C. for 20 min before CO2 was bubbled into the solution for 5 min at −78° C. The mixture was quenched with 2 N HCl (10 ml). The resulting mixture was partitioned between 100 ml of Et2O and 1 N NaOH. The organic layer was separated, and the aq. layer was acidified to ˜pH 2 with 5 N HCl and extracted 3 times with 150 ml Et2O. The combined organic extracts were dried over Na2SO4 and concentrated to provide 2-chloroquinoline-8-carboxylic acid (181a, >99% yield) as a light brown solid. MS (ESI, pos. ion) m/z: 208.2 (M+1).
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
82 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li]CCCC.Br[C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:16]=1[N:15]=[C:14]([Cl:17])[CH:13]=[CH:12]2.[C:18](=[O:20])=[O:19]>C1COCC1>[Cl:17][C:14]1[CH:13]=[CH:12][C:11]2[C:16](=[C:7]([C:18]([OH:20])=[O:19])[CH:8]=[CH:9][CH:10]=2)[N:15]=1

Inputs

Step One
Name
Quantity
7.5 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
4 g
Type
reactant
Smiles
BrC=1C=CC=C2C=CC(=NC12)Cl
Name
Quantity
82 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled into the solution for 5 min at −78° C
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with 2 N HCl (10 ml)
CUSTOM
Type
CUSTOM
Details
The resulting mixture was partitioned between 100 ml of Et2O and 1 N NaOH
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with 150 ml Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=C(C=CC=C2C=C1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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